molecular formula C26H50O15 B606168 Bis-PEG11-acid CAS No. 51178-68-8

Bis-PEG11-acid

Cat. No.: B606168
CAS No.: 51178-68-8
M. Wt: 602.67
InChI Key: MMKYGEBIUHVZNI-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Bis-PEG11-acid is a polyethylene glycol (PEG)-based PROTAC linker . It is used in the synthesis of PROTACs, which are molecules that target proteins for degradation . The primary targets of this compound are the proteins that are intended for degradation .

Mode of Action

This compound interacts with its targets by forming a bridge between the target protein and an E3 ligase . This is achieved through the formation of a stable amide bond with primary amine groups in the presence of activators . This interaction leads to the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation in cells. By forming a complex with the target protein and an E3 ligase, this compound facilitates the tagging of the target protein with ubiquitin molecules. This ‘ubiquitination’ signals the proteasome to degrade the tagged protein.

Pharmacokinetics

As a peg-based compound, this compound is likely to have good solubility in aqueous media This property can enhance its bioavailability and distribution in the body

Result of Action

The primary result of the action of this compound is the degradation of its target proteins . This can lead to various molecular and cellular effects, depending on the function of the degraded protein. For example, if the target protein is involved in disease progression, its degradation could potentially halt or slow down the disease.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the formation of the amide bond between this compound and the primary amine groups Additionally, the presence of other proteins or molecules could potentially interfere with the interaction between this compound and its targets

Biochemical Analysis

Biochemical Properties

Bis-PEG11-acid plays a crucial role in biochemical reactions as a linker for PROTACs (proteolysis-targeting chimeras). It joins two essential ligands, one for an E3 ubiquitin ligase and the other for the target protein, enabling selective protein degradation by leveraging the ubiquitin-proteasome system within cells . The hydrophilic PEG spacer in this compound increases solubility in aqueous media, facilitating its interaction with various biomolecules. The terminal carboxylic acids of this compound can react with primary amine groups to form stable amide bonds, making it a versatile tool in biochemical research .

Cellular Effects

This compound influences various cellular processes by enabling the selective degradation of target proteins through the ubiquitin-proteasome system. This process can affect cell signaling pathways, gene expression, and cellular metabolism. By facilitating the degradation of specific proteins, this compound can modulate cellular functions and potentially alter cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects by forming stable amide bonds with primary amine groups in the presence of activators such as EDC or DCC. This interaction enables the compound to act as a linker in PROTACs, facilitating the selective degradation of target proteins. The hydrophilic PEG spacer in this compound increases its solubility, enhancing its ability to interact with various biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound demonstrates stability and effectiveness over time. The compound’s hydrophilic nature and stable amide bond formation contribute to its long-term stability in aqueous media. Studies have shown that this compound maintains its functionality over extended periods, making it a reliable tool for biochemical research .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At optimal dosages, the compound effectively facilitates the selective degradation of target proteins without causing adverse effects. At high doses, this compound may exhibit toxic effects, highlighting the importance of dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in metabolic pathways related to protein degradation. By acting as a linker in PROTACs, the compound facilitates the ubiquitin-proteasome system’s function, leading to the selective degradation of target proteins. This process can influence metabolic flux and metabolite levels within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. The hydrophilic PEG spacer in this compound enhances its solubility, facilitating its distribution in aqueous environments. The compound’s terminal carboxylic acids enable it to form stable amide bonds with primary amine groups, aiding its localization and accumulation within specific cellular compartments .

Subcellular Localization

This compound’s subcellular localization is influenced by its hydrophilic nature and ability to form stable amide bonds. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect this compound’s activity and function within cells, making it a valuable tool for studying subcellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis-PEG11-acid is synthesized through a series of chemical reactions involving the polymerization of ethylene glycol units. The process typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Bis-PEG11-acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Properties

CAS No.

51178-68-8

Molecular Formula

C26H50O15

Molecular Weight

602.67

IUPAC Name

4,7,10,13,16,19,22,25,28,31,34-undecaoxaheptatriacontanedioic acid

InChI

InChI=1S/C26H50O15/c27-25(28)1-3-31-5-7-33-9-11-35-13-15-37-17-19-39-21-23-41-24-22-40-20-18-38-16-14-36-12-10-34-8-6-32-4-2-26(29)30/h1-24H2,(H,27,28)(H,29,30)

InChI Key

MMKYGEBIUHVZNI-UHFFFAOYSA-N

SMILES

OC(CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(O)=O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Bis-PEG11-acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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